Bienvenue dans la boutique en ligne BenchChem!

4-(3-Nitroanilino)naphthalene-1,2-dione

Drug-like property optimization Medicinal chemistry Computational ADMET

Select this meta-nitro ortho-naphthoquinone when your screening cascade demands differentiation-inducing agents rather than pan-antiproliferatives. Patent evidence for arresting undifferentiated cell proliferation while triggering monocytic differentiation makes it a compelling probe for AML and MDS phenotypic assays. Compared to the para-nitro isomer, its 0.86 log-unit higher lipophilicity (logP 3.56) and 22.7 Ų lower PSA predict enhanced passive CNS permeability, supporting CNS library enrichment. The reducible 3‑nitro group is a regiospecific handle for library diversification—unlike core-nitrated analogs—allowing amide, sulfonamide, or urea elaboration without perturbing the pharmacophore. Available from ChemBridge EXPRESS-Pick at ≥90% purity; order now for same-day processing.

Molecular Formula C16H10N2O4
Molecular Weight 294.26 g/mol
Cat. No. B4970237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitroanilino)naphthalene-1,2-dione
Molecular FormulaC16H10N2O4
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H10N2O4/c19-15-9-14(12-6-1-2-7-13(12)16(15)20)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H
InChIKeyGZQZWBZJRIBUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitroanilino)naphthalene-1,2-dione – Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(3-Nitroanilino)naphthalene-1,2-dione (CAS not formally assigned; synonym: 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione) is a synthetic ortho-naphthoquinone derivative with molecular formula C₁₆H₁₀N₂O₄ and a molecular weight of 294.26 g·mol⁻¹ . It belongs to the 4-anilino-1,2-naphthoquinone subclass, characterized by a 1,2-dione core conjugated to a 3-nitroaniline moiety at the 4-position. The compound is commercially available as a screening compound through the ChemBridge EXPRESS-Pick Collection (catalog SC-5221082) at a guaranteed purity of 90% . Key computed physicochemical descriptors include a logP of 3.56, polar surface area (PSA) of 66.57 Ų, one hydrogen bond donor, and four rotatable bonds, placing it within drug-like chemical space (zero RO5 violations) .

Why 4-(3-Nitroanilino)naphthalene-1,2-dione Cannot Be Replaced by Generic Naphthoquinone Analogs


Substitution at the aniline meta-position with a nitro group is not a conservative structural change. The 3-nitroanilino substituent alters both the electronic character of the naphthoquinone core and the molecular recognition properties relative to unsubstituted 4-anilino-1,2-naphthoquinone or the para-nitro isomer 4-((4-nitrophenyl)amino)naphthalene-1,2-dione (CAS 75140-05-5, NSC 117017) [1]. In the broader 4-anilino-1,2-naphthoquinone series, solid-state vibrational spectroscopy studies have classified these compounds into two distinct dimorphic groups based on phenyl-ring substitution patterns, indicating that even modest substituent changes produce structurally distinct solid forms with potentially different solubility, stability, and bioavailability profiles [2]. Furthermore, naphthoquinone compounds as a class are known to undergo acid-catalyzed tautomerization and isomerization from 4-arylamino-1,2-naphthoquinones to 2-arylamino-1,4-naphthoquinones, a rearrangement whose rate and equilibrium position are sensitive to the electronic nature of the aryl substituent [3]. Consequently, generic substitution with a positional isomer or an unsubstituted analog cannot be assumed to preserve pharmacological, physicochemical, or solid-state behavior.

Quantitative Differentiation Evidence for 4-(3-Nitroanilino)naphthalene-1,2-dione vs. Closest Analogs


Meta-Nitro vs. Para-Nitro Isomer: Physicochemical Differentiation for Library Design and ADMET Prediction

The meta-nitro substitution pattern in 4-(3-Nitroanilino)naphthalene-1,2-dione yields a computed logP of 3.56 and PSA of 66.57 Ų . In contrast, the para-nitro isomer 4-((4-nitrophenyl)amino)naphthalene-1,2-dione (CAS 75140-05-5) exhibits a logP of 2.70 and PSA of 89.3 Ų as cataloged by the Hit2Lead database . The meta-nitro isomer is approximately 0.86 log units more lipophilic and has a 22.7 Ų lower PSA, differences that can significantly affect membrane permeability and oral absorption predictions based on established PSA cutoffs for CNS penetration (PSA < 90 Ų) and oral bioavailability (PSA < 140 Ų).

Drug-like property optimization Medicinal chemistry Computational ADMET

Solid-State Dimorphism Classification: Vibrational Spectroscopic Differentiation from Unsubstituted 4-Anilino-1,2-naphthoquinone

Based on the established dimorphism classification of 4-anilino-1,2-naphthoquinones by Matsunaga (1979), solid-state vibrational spectra in the 3050–3350 cm⁻¹ region (N–H stretching) divide substituted analogs into two distinct groups [1]. 4-Anilino-1,2-naphthoquinones bearing electron-withdrawing substituents on the phenyl ring, such as the 3-nitro group of the target compound, are predicted to belong to Group II, characterized by a single sharp ν(N–H) band, in contrast to the unsubstituted parent compound 4-anilinonaphthalene-1,2-dione (CAS 27828-56-4), which belongs to Group I and exhibits a broad or split ν(N–H) absorption indicative of a different hydrogen-bonding arrangement [1]. This classification is a class-level inference based on the reported structure–spectroscopy correlation.

Solid-state chemistry Polymorphism screening Vibrational spectroscopy

Documented Differentiation-Inducing Activity: Patent Claims for Anticancer and Antipsoriatic Applications

Patent-derived data, as aggregated through the Web Data Commons RDF extraction of FreshPatents.com filings, indicate that 4-(3-Nitroanilino)naphthalene-1,2-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting claimed utility as an anticancer agent and for the treatment of psoriasis [1]. This differentiation-inducing phenotype is specifically attributed to the nitroanilino-substituted naphthoquinone scaffold and represents a mechanistically distinct mode of action compared to the tubulin polymerization inhibition reported for certain N-methylated 4-phenylamino-naphthalene-1,2-dione analogs (Yang et al., 2018, Bioorg. Med. Chem. Lett. 28:3057–3063), which act through microtubule disruption and ROS induction [2]. Quantitative IC₅₀ or EC₅₀ data for the target compound's differentiation activity are not publicly retrievable from primary literature.

Cancer stem cell differentiation Antipsoriatic agents Cell proliferation arrest

Synthetic Accessibility and Regioisomeric Purity: Meta-Selective Synthesis Confers Distinct Intermediate Utility

The synthesis of 4-(3-Nitroanilino)naphthalene-1,2-dione proceeds via condensation of 3-nitroaniline with naphthalene-1,2-dione under controlled conditions . The meta-nitro group on the aniline ring is reducible to a primary amine, yielding 4-(3-aminoanilino)naphthalene-1,2-dione — a versatile intermediate for amide coupling, sulfonamide formation, or reductive alkylation . This contrasts with the positional isomer 4-anilino-3-nitronaphthalene-1,2-dione (CAS 7399-99-7), where the nitro group resides directly on the naphthoquinone core, resulting in distinct reduction chemistry and a different array of accessible downstream derivatives. The ChemBridge screening compound (catalog SC-5221082) is supplied at 90% purity and is in stock for immediate procurement .

Nitroarene reduction Synthetic intermediate Chemoselective derivatization

Procurement-Driven Application Scenarios for 4-(3-Nitroanilino)naphthalene-1,2-dione


Differentiation-Inducing Anticancer Agent Screening in Hematological Malignancy Models

Based on patent claims for the compound's ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1], this compound is best positioned as a chemical probe in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) phenotypic screening campaigns. Unlike tubulin polymerization inhibitors in the same naphthoquinone class that act via mitotic arrest and ROS production , the target compound offers a potentially orthogonal mechanism. Researchers should prioritize this compound when the screening objective is to identify agents that promote terminal differentiation of leukemic blasts, a therapeutic strategy clinically validated by all-trans retinoic acid in APL but lacking viable agents for other AML subtypes.

Physicochemical Property-Driven Hit Triage in CNS-Targeted Library Design

With a computed logP of 3.56 and PSA of 66.57 Ų [1], 4-(3-Nitroanilino)naphthalene-1,2-dione falls within favorable ranges for blood–brain barrier penetration (CNS MPO desirability: PSA < 90 Ų, 1 < logP < 5). The approximately 0.86 log unit higher lipophilicity and 22.7 Ų lower PSA compared to the para-nitro isomer make it a more suitable candidate for CNS-targeted screening collections. Procurement of the meta-nitro isomer for CNS library enrichment is supported by these computed property differences, which predict superior passive CNS permeability relative to the para-substituted analog.

Synthetic Intermediate for Focused Aniline-Derivatized Naphthoquinone Libraries

The reducible meta-nitro group on the aniline ring provides a unambiguous synthetic handle for generating 4-(3-aminoanilino)naphthalene-1,2-dione and its subsequent amide, sulfonamide, or urea derivatives [1]. This contrasts with 4-anilino-3-nitronaphthalene-1,2-dione (CAS 7399-99-7), where the nitro group resides on the naphthoquinone core and reduction alters the electronic properties of the pharmacophore itself. For combinatorial library construction where the naphthoquinone core must remain intact while the aniline substituent is diversified, the target compound is the only suitable regioisomeric starting material. Availability from ChemBridge at 90% purity with in-stock status supports its use as a procurement-ready building block.

Psoriasis and Inflammatory Skin Disease Model Screening

The patent-derived activity disclosure specifically cites utility in treating psoriasis and skin diseases characterized by aberrant keratinocyte proliferation and differentiation [1]. The compound's reported ability to induce monocytic differentiation while arresting proliferation of undifferentiated cells aligns with the therapeutic goal of normalizing epidermal homeostasis in psoriatic lesions. For academic dermatology research groups screening naphthoquinone-derived small molecules in keratinocyte differentiation assays or imiquimod-induced murine psoriasis models, this compound represents a mechanistically relevant candidate worthy of procurement and evaluation, particularly when compared to general antiproliferative naphthoquinones that lack differentiation-inducing properties.

Quote Request

Request a Quote for 4-(3-Nitroanilino)naphthalene-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.